molecular formula C11H9ClN2S B15089174 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride

3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride

Cat. No.: B15089174
M. Wt: 236.72 g/mol
InChI Key: FLQQXLBQKOSLRK-UHFFFAOYSA-N
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Description

3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C11H9ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride typically involves the reaction of 3-amino-4-phenylthiophene-2-carbonitrile with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological molecules. It can also be used in the development of new bioactive compounds .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

    3-Amino-4-phenylthiophene-2-carbonitrile: Lacks the hydrochloride group.

    2-Amino-4-phenylthiophene-3-carbonitrile: Different position of the amino and nitrile groups.

    4-Phenylthiophene-2-carbonitrile: Lacks the amino group.

Uniqueness: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups on the thiophene ring, which allows for diverse chemical reactivity and potential biological activity. The hydrochloride group enhances its solubility in water, making it more suitable for biological applications .

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

3-amino-4-phenylthiophene-2-carbonitrile;hydrochloride

InChI

InChI=1S/C11H8N2S.ClH/c12-6-10-11(13)9(7-14-10)8-4-2-1-3-5-8;/h1-5,7H,13H2;1H

InChI Key

FLQQXLBQKOSLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl

Origin of Product

United States

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